

Technical Support Center: ACP-319 In Vivo Delivery

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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of **ACP-319**, a selective PI3K δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **ACP-319** and what is its mechanism of action?

A1: **ACP-319** (also known as AMG-319) is a second-generation, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} PI3K δ is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain B-cell malignancies. By inhibiting PI3K δ , **ACP-319** blocks the production of the second messenger PIP3, leading to decreased activation of downstream signaling pathways, such as the AKT pathway. This ultimately results in reduced cell proliferation and induced cell death in susceptible cancer cells.^{[1][2]}

Q2: What are the recommended storage conditions for **ACP-319**?

A2: For long-term storage (months to years), **ACP-319** powder should be stored at -20°C in a dry and dark place. For short-term storage (days to weeks), it can be kept at 4°C. Stock solutions in solvent should be stored at -80°C for up to six months or at -20°C for up to one month.^{[3][4]}

Q3: What is the solubility of **ACP-319** in common laboratory solvents?

A3: **ACP-319** has the following reported solubilities:

- DMSO: 77 mg/mL (199.79 mM)
- Ethanol: 77 mg/mL (199.79 mM)
- Water: <1 mg/mL (<1 mM)[3]

This indicates that **ACP-319** has poor aqueous solubility and will likely require a specific formulation for in vivo administration, especially for parenteral routes.

Q4: In which preclinical models has **ACP-319** been evaluated?

A4: Preclinical studies have successfully evaluated **ACP-319** in mouse models of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and aggressive lymphomas like Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). In these models, **ACP-319** has been shown to control tumor growth and improve survival, both as a single agent and in combination with other inhibitors like the BTK inhibitor acalabrutinib.

Troubleshooting In Vivo Delivery of ACP-319

Problem	Potential Cause	Suggested Solution
Precipitation of ACP-319 during formulation or administration.	Poor solubility of ACP-319 in the chosen aqueous vehicle.	<ul style="list-style-type: none">- Increase the percentage of co-solvents such as DMSO or PEG300 in your formulation.- Use a surfactant like Tween 80 or Cremophor to improve solubility and stability.- Prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).- Prepare fresh formulations daily and sonicate before use to ensure a uniform suspension.
Low or variable drug exposure in plasma after oral gavage.	Poor oral bioavailability due to low solubility or efflux transporter activity.	<ul style="list-style-type: none">- Optimize the formulation to enhance solubility (see above).- Consider particle size reduction of the ACP-319 powder to improve dissolution.- Co-administer with a P-glycoprotein (P-gp) inhibitor if efflux is suspected, though this should be validated.
Unexpected toxicity or adverse events in animal models.	Off-target effects at high concentrations, or vehicle-related toxicity.	<ul style="list-style-type: none">- Confirm the on-target activity by assessing downstream signaling (e.g., p-AKT levels) in tumor or surrogate tissues.- Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.- Run a vehicle-only control group to rule out toxicity from the formulation components.- Be aware of potential immune-related adverse events, such

as colitis, which have been observed with PI3K δ inhibitors. [3]

Lack of efficacy in the animal model.

Suboptimal dosing, poor drug exposure, or an inappropriate animal model.

- Verify drug exposure in plasma and tumor tissue through pharmacokinetic analysis. - Increase the dose or dosing frequency, up to the MTD. - Confirm that the tumor model is dependent on the PI3K δ signaling pathway. - Ensure the ACP-319 used is of high purity and has been stored correctly.

Quantitative Data Summary

Parameter	Value	Context	Reference
IC50 for PI3K δ	1.3 nM - 18 nM	In vitro enzyme inhibition assays.	[2][3]
Selectivity	>47-fold selective for PI3K δ over other PI3K isoforms (α , β , γ).	Cellular phosphorylation assays.	[2][3]
Clinical Dosing (Oral)	25 mg, 50 mg, 100 mg BID	Phase 1/2 clinical trials in combination with acalabrutinib.	
Maximum Tolerated Dose (Clinical)	50 mg BID	In combination with acalabrutinib 100 mg BID.	

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model (Oral Administration)

This protocol is adapted from preclinical studies evaluating PI3K δ inhibitors in B-cell malignancy models.

- Animal Model: Female immunodeficient mice (e.g., NSG or NOD/SCID) aged 6-8 weeks.
- Cell Line and Implantation:
 - Culture a human B-cell lymphoma cell line (e.g., TMD8 for ABC-DLBCL) in appropriate media.
 - Subcutaneously inject 5×10^6 cells in 100 μ L of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by caliper measurements at least twice a week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.
- **ACP-319** Formulation (Oral Gavage):
 - Due to its poor water solubility, **ACP-319** can be formulated as a suspension.
 - A common vehicle for oral gavage of poorly soluble compounds is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
 - Weigh the required amount of **ACP-319** powder for the desired dose (e.g., 25 mg/kg).
 - Triturate the powder with a small amount of the vehicle to form a paste.
 - Gradually add the remaining vehicle to the desired final volume.
 - Vortex and sonicate the suspension to ensure homogeneity before each dosing. Prepare fresh daily.

- Dosing Regimen:
 - Administer **ACP-319** or vehicle control via oral gavage once or twice daily at the determined dose.
 - Continue treatment for a specified period (e.g., 21-28 days).
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-AKT, immunohistochemistry).
- Pharmacodynamic Analysis (Optional):
 - To confirm target engagement, a satellite group of mice can be dosed with **ACP-319**.
 - Collect tumor and/or spleen samples at various time points after the final dose (e.g., 2, 8, 24 hours).
 - Analyze tissue lysates by Western blot for levels of phosphorylated AKT (p-AKT) and total AKT.

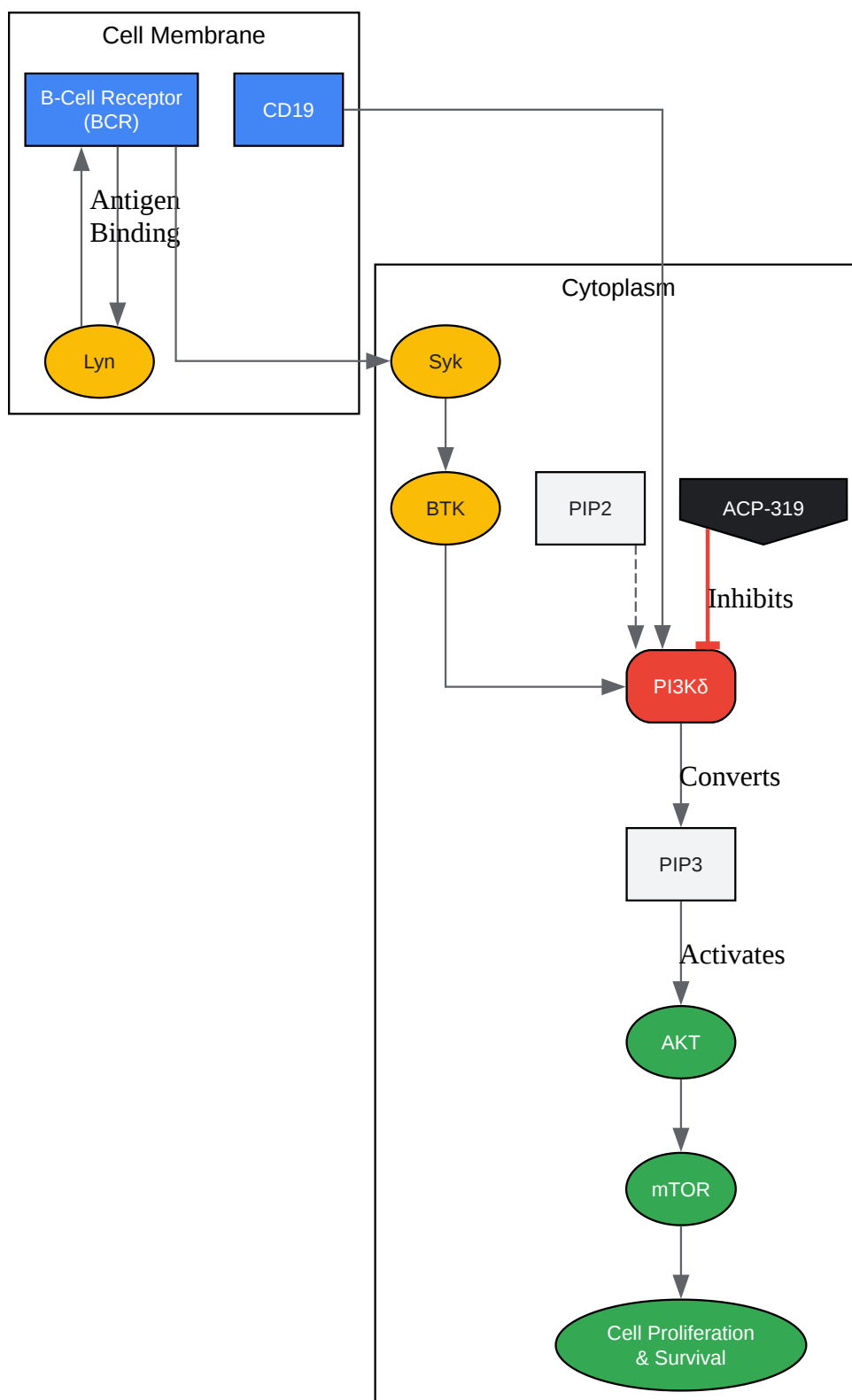
Protocol 2: General Formulation for Parenteral Administration (IP/IV)

For intraperitoneal (IP) or intravenous (IV) administration, a solution is preferred over a suspension. Given **ACP-319**'s solubility profile, a co-solvent system is necessary.

- Vehicle Preparation: A commonly used vehicle for poorly soluble inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).
- **ACP-319** Dissolution:
 - Dissolve the required amount of **ACP-319** in DMSO first.

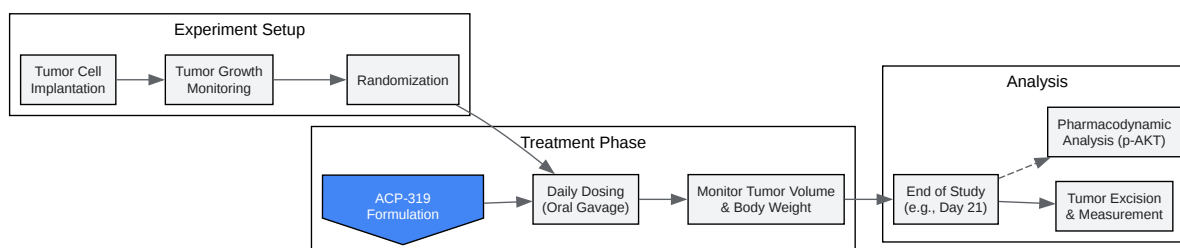
- Add PEG300 and vortex thoroughly.
- Add Tween 80 and vortex again.
- Finally, add saline dropwise while vortexing to avoid precipitation.
- Administration:
 - Administer the final solution to the animals via the desired route (IP or IV).
 - The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity.
 - Always prepare the formulation fresh before each use.

Visualizations



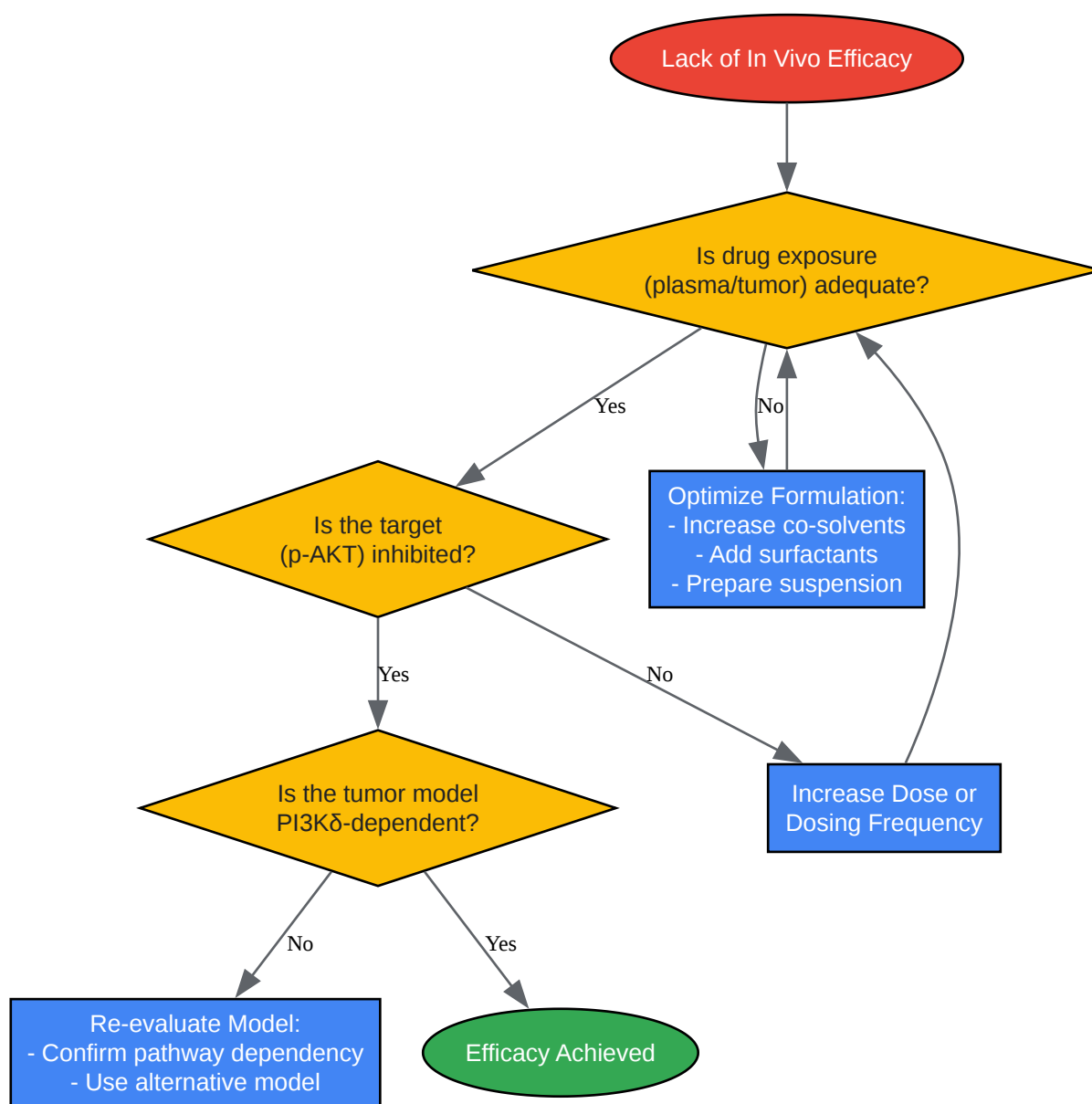
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **ACP-319** on PI3K δ .



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Caption: A typical experimental workflow for an in vivo efficacy study of **ACP-319**.



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Caption: A logical troubleshooting guide for addressing a lack of in vivo efficacy with **ACP-319**.

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